molecular formula C13H17ClFNO2S B2591797 2-(2-Chloro-6-fluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)acetamide CAS No. 2320884-63-5

2-(2-Chloro-6-fluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)acetamide

Cat. No. B2591797
CAS RN: 2320884-63-5
M. Wt: 305.79
InChI Key: XBPOSUAYBHZAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-6-fluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)acetamide, also known as CFTR corrector, is a drug that has been developed for the treatment of cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTR correctors have been shown to improve the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in CF patients.

Mechanism Of Action

2-(2-Chloro-6-fluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)acetamide correctors work by binding to the 2-(2-Chloro-6-fluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)acetamide protein and correcting its folding and trafficking. 2-(2-Chloro-6-fluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)acetamide correctors have been shown to improve the stability and function of the 2-(2-Chloro-6-fluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)acetamide protein. This leads to an increase in chloride transport across the cell membrane, which is impaired in CF patients.
Biochemical and physiological effects:
2-(2-Chloro-6-fluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)acetamide correctors have been shown to improve the function of the 2-(2-Chloro-6-fluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)acetamide protein in CF patients. This leads to an increase in chloride transport across the cell membrane, which improves the hydration of the airway surface liquid and reduces mucus viscosity. 2-(2-Chloro-6-fluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)acetamide correctors have also been shown to improve lung function and reduce pulmonary exacerbations in CF patients.

Advantages And Limitations For Lab Experiments

2-(2-Chloro-6-fluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)acetamide correctors have several advantages for lab experiments. They are highly specific for the 2-(2-Chloro-6-fluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)acetamide protein and have a low toxicity profile. 2-(2-Chloro-6-fluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)acetamide correctors can also be used in combination with other drugs to develop new therapies for CF. However, 2-(2-Chloro-6-fluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)acetamide correctors have some limitations for lab experiments. They are expensive to synthesize and require expertise in organic chemistry.

Future Directions

For 2-(2-Chloro-6-fluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)acetamide correctors include the development of new drugs with improved efficacy and safety profiles, the development of combination therapies, and the exploration of their potential applications in other diseases and gene therapy.

Synthesis Methods

The synthesis of 2-(2-Chloro-6-fluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)acetamide correctors involves several steps. The first step is the synthesis of the intermediate compound, 2-(2-Chloro-6-fluorophenyl)acetamide. This compound is then reacted with N-(2-hydroxy-4-methylsulfanylbutyl)amine to form the final product, 2-(2-Chloro-6-fluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)acetamide. The synthesis of 2-(2-Chloro-6-fluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)acetamide correctors is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

2-(2-Chloro-6-fluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)acetamide correctors have been extensively studied in scientific research. They have been shown to improve the function of the 2-(2-Chloro-6-fluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)acetamide protein in CF patients. 2-(2-Chloro-6-fluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)acetamide correctors have also been used in preclinical studies to evaluate their efficacy and safety. In addition, 2-(2-Chloro-6-fluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)acetamide correctors have been used in combination with other drugs to develop new therapies for CF.

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClFNO2S/c1-19-6-5-9(17)8-16-13(18)7-10-11(14)3-2-4-12(10)15/h2-4,9,17H,5-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPOSUAYBHZAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CNC(=O)CC1=C(C=CC=C1Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-6-fluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.